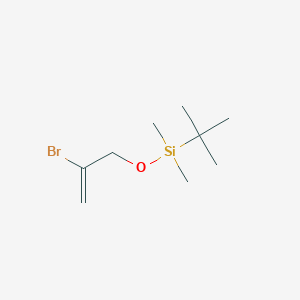
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane
Übersicht
Beschreibung
((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane: is a silane derivative with the molecular formula C8H19BrOSi and a molecular weight of 239.23 g/mol . This compound is characterized by the presence of a bromoallyl group attached to a tert-butyl dimethylsilane moiety. It is commonly used in organic synthesis due to its ability to act as a protecting group for hydroxyl and carbonyl functionalities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane typically involves the reaction of tert-butyl dimethylsilyl chloride with 2-bromoallyl alcohol in the presence of a base such as imidazole . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified by distillation or chromatography to obtain the desired compound in high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The allyl group can be oxidized to form epoxides or diols under appropriate conditions.
Reduction Reactions: The bromo group can be reduced to form the corresponding allyl compound.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are used for oxidation reactions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed:
Substitution Reactions: Products include azides, thiols, and ethers.
Oxidation Reactions: Products include epoxides and diols.
Reduction Reactions: The major product is the corresponding allyl compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is widely used as a protecting group in organic synthesis. It helps in the selective protection of hydroxyl and carbonyl groups, facilitating complex synthetic routes .
Biology and Medicine: In biological research, this compound is used in the synthesis of bioactive molecules and pharmaceuticals. It aids in the modification of biomolecules to enhance their stability and activity .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of advanced materials for electronics and coatings .
Wirkmechanismus
The mechanism of action of ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane primarily involves its role as a protecting group. The silyl group forms a stable bond with hydroxyl or carbonyl groups, preventing unwanted reactions during synthetic processes .
Vergleich Mit ähnlichen Verbindungen
- (2-Bromoethoxy)-tert-butyldimethylsilane
- tert-Butyl(chloro)diphenylsilane
- (2-Bromoethoxy)-tert-butyldimethylsilane
Comparison: ((2-Bromoallyl)oxy)(tert-butyl)dimethylsilane is unique due to the presence of the bromoallyl group, which provides additional reactivity compared to similar compounds like (2-Bromoethoxy)-tert-butyldimethylsilane . This additional functionality allows for more diverse chemical transformations and applications .
Eigenschaften
IUPAC Name |
2-bromoprop-2-enoxy-tert-butyl-dimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19BrOSi/c1-8(10)7-11-12(5,6)9(2,3)4/h1,7H2,2-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDAUNBDJWTZNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(=C)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[S(R)]-N-[(1R)-1-[2-(Di-t-butylphosphanyl)phenyl]phenylmethyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B8194359.png)
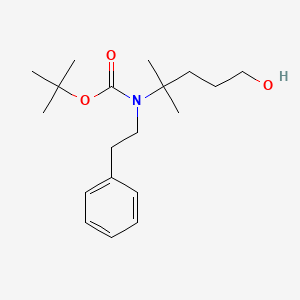

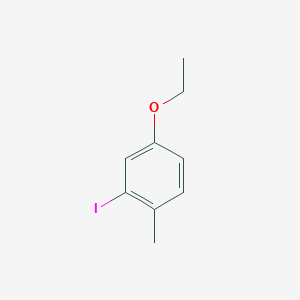



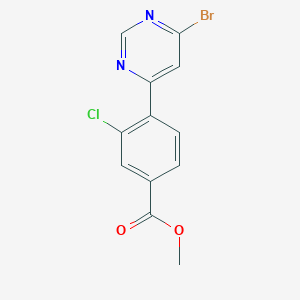
![Methyl 3'-bromo-2-chloro-5'-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B8194436.png)
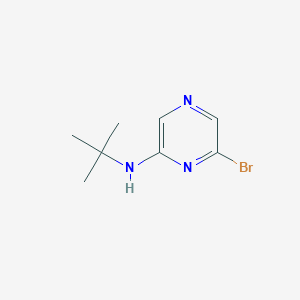

![tert-Butyl 3-[(6-bromopyrazin-2-yl)amino]azetidine-1-carboxylate](/img/structure/B8194454.png)
